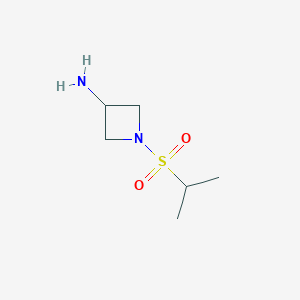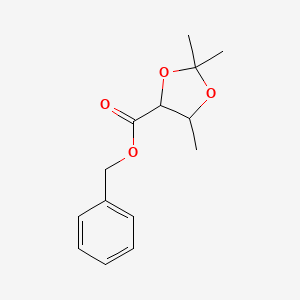
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: is an organic compound with the molecular formula C14H18O4 . It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring, along with a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2,2,5-trimethyl-1,3-dioxolane-4-methanol.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine: Its structural features make it a candidate for drug development targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxolane ring and benzyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,4,5-Trimethyl-1,3-dioxolane: A similar compound with three methyl groups on the dioxolane ring but without the benzyl and carboxylate groups.
Benzyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate: A structural isomer with different methyl group positions.
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane: Another derivative with a different substitution pattern on the dioxolane ring.
Uniqueness: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-10-12(18-14(2,3)17-10)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
Clé InChI |
WMCJGFZBKNHHNV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(C)C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


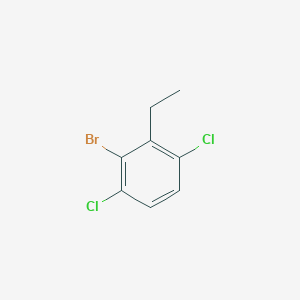
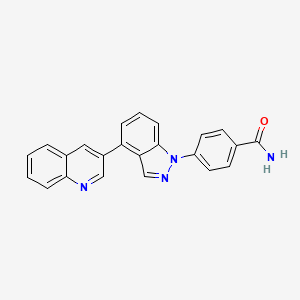


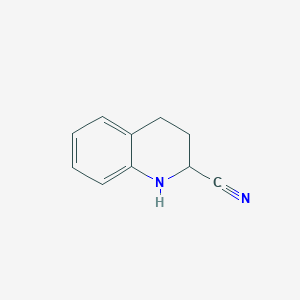
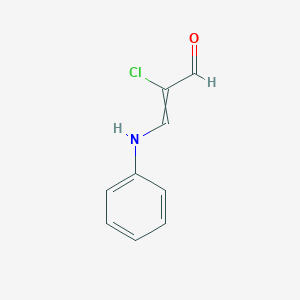
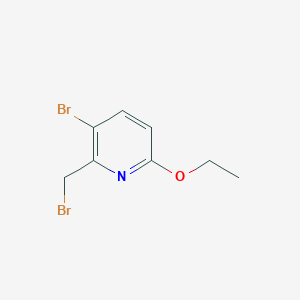
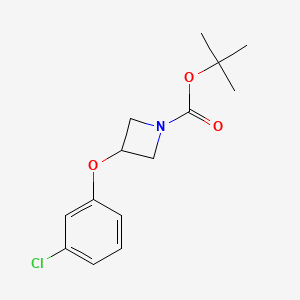
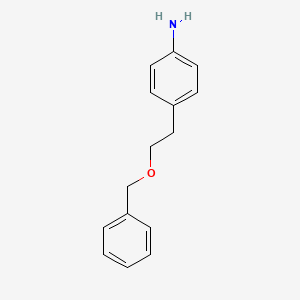
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
